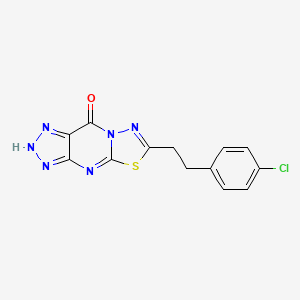
1-(2,4-Dinitrophenyl)-4-(3-hydroxypropyl)pyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dinitrophenyl)-4-(3-hydroxypropyl)pyridin-1-ium chloride is a synthetic organic compound that belongs to the class of pyridinium salts. This compound is characterized by the presence of a pyridinium ring substituted with a 2,4-dinitrophenyl group and a 3-hydroxypropyl group. It is commonly used in various chemical and biological research applications due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-4-(3-hydroxypropyl)pyridin-1-ium chloride typically involves the following steps:
Nitration of Phenyl Ring: The starting material, phenylpyridine, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 2 and 4 positions of the phenyl ring.
Alkylation: The nitrated product is then subjected to alkylation with 3-chloropropanol in the presence of a base such as potassium carbonate. This step introduces the 3-hydroxypropyl group to the pyridine ring.
Quaternization: The final step involves the quaternization of the pyridine nitrogen with methyl chloride to form the pyridinium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-(2,4-Dinitrophenyl)-4-(3-hydroxypropyl)pyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution or sodium cyanide in ethanol.
Major Products
Oxidation: Formation of 1-(2,4-Dinitrophenyl)-4-(3-oxopropyl)pyridin-1-ium chloride.
Reduction: Formation of 1-(2,4-Diaminophenyl)-4-(3-hydroxypropyl)pyridin-1-ium chloride.
Substitution: Formation of 1-(2,4-Dinitrophenyl)-4-(3-hydroxypropyl)pyridin-1-ium hydroxide or other substituted products.
科学的研究の応用
1-(2,4-Dinitrophenyl)-4-(3-hydroxypropyl)pyridin-1-ium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1-(2,4-Dinitrophenyl)-4-(3-hydroxypropyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases.
類似化合物との比較
Similar Compounds
- 1-(2,4-Dinitrophenyl)-4-(3-hydroxypropyl)pyridine
- 1-(2,4-Dinitrophenyl)-4-(3-hydroxypropyl)pyridinium bromide
- 1-(2,4-Dinitrophenyl)-4-(3-hydroxypropyl)pyridinium iodide
Uniqueness
1-(2,4-Dinitrophenyl)-4-(3-hydroxypropyl)pyridin-1-ium chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both nitro and hydroxyl groups allows for diverse chemical transformations, making it a versatile compound in research and industrial applications.
特性
CAS番号 |
104642-50-4 |
|---|---|
分子式 |
C14H14ClN3O5 |
分子量 |
339.73 g/mol |
IUPAC名 |
3-[1-(2,4-dinitrophenyl)pyridin-1-ium-4-yl]propan-1-ol;chloride |
InChI |
InChI=1S/C14H14N3O5.ClH/c18-9-1-2-11-5-7-15(8-6-11)13-4-3-12(16(19)20)10-14(13)17(21)22;/h3-8,10,18H,1-2,9H2;1H/q+1;/p-1 |
InChIキー |
YYCMDQUGRJBHMJ-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]2=CC=C(C=C2)CCCO.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


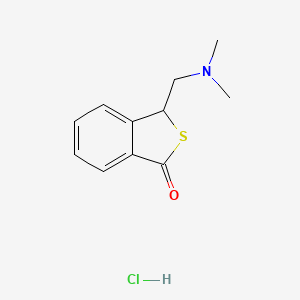
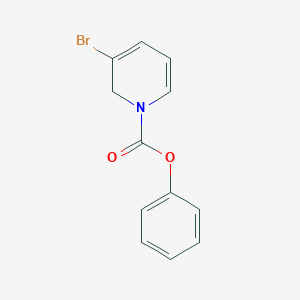
![Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide](/img/structure/B14336171.png)
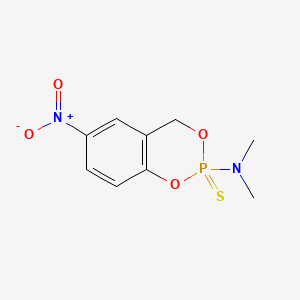
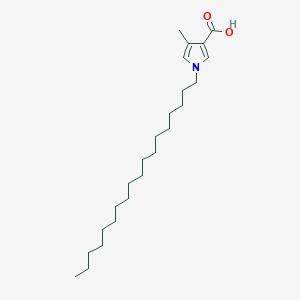
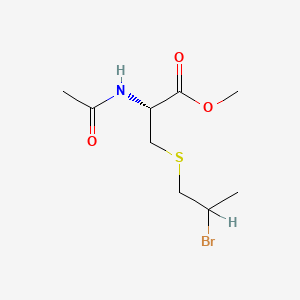
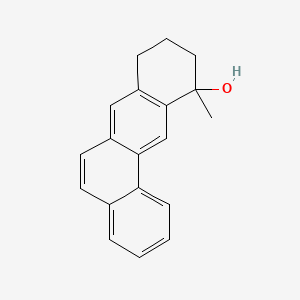
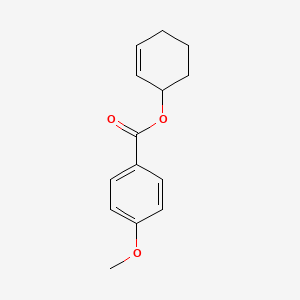
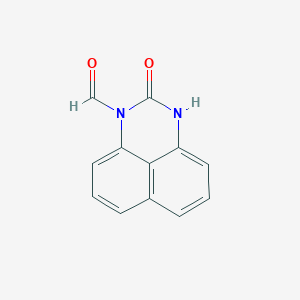
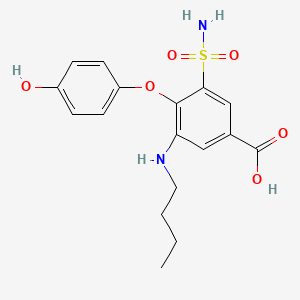
![N'-[(4-methylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B14336211.png)
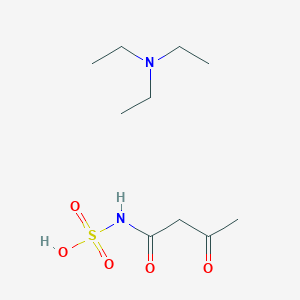
![7-chloro-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14336217.png)
